Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZADIYBHRMTFZ-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of propanedioic acid, 1-ethyl 3-(2-propen-1-yl) ester under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives .
Scientific Research Applications
Introduction to Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
This compound is a bicyclic compound with significant potential in various scientific research applications. With a molecular formula of and a molecular weight of approximately 156.18 g/mol, this compound exhibits unique structural and chemical properties that make it valuable in fields such as organic chemistry, biochemistry, and pharmacology.
Structural Representation
The compound can be represented using various chemical notation systems:
- InChI Key : XAESUVRCRNJFDR-MEKDEQNOSA-N
- SMILES : CCOC(=O)C1[C@H]2[C@@H]1COC2
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse reaction pathways, including:
- Cyclopropanation : Often synthesized through cyclopropanation reactions involving ethyl diazoacetate and olefins under rhodium catalysis.
- Functional Group Transformations : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for creating various derivatives.
Biochemical Applications
This compound has been explored for its role in biochemical assays and enzyme studies:
- Enzyme Mechanisms : It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
- Antimicrobial Activity : Research indicates that related bicyclic compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.
Pharmacological Research
Due to its structural features, this compound is being investigated for its pharmacological potential:
- Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for new therapeutics aimed at diseases such as cancer and infectious diseases.
Material Science
In addition to its chemical and biological applications, this compound is also relevant in material science:
- Specialty Chemicals Production : Used in synthesizing specialty chemicals that have applications in various industrial processes.
Case Study 1: Antibacterial Properties
A comparative study assessed the antibacterial efficacy of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane against several bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane | 50 µg/mL | Escherichia coli |
| Related Compound A | 30 µg/mL | Staphylococcus aureus |
| Related Compound B | 25 µg/mL | Pseudomonas aeruginosa |
This study indicated that the compound possesses significant antibacterial activity, highlighting its potential use in developing new antimicrobial agents.
Case Study 2: Antioxidant Activity
Research has demonstrated that ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane exhibits antioxidant properties through various assays measuring its ability to scavenge free radicals.
Mechanism of Action
The mechanism of action of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate: This compound has a similar bicyclic structure but differs in the position of the oxo group and the stereochemistry.
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another similar compound with slight variations in the functional groups and stereochemistry.
Uniqueness
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness .
Biological Activity
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known as Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, is a bicyclic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions. The presence of the oxabicyclic framework allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in synthetic chemistry and biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 81056-11-3 |
This compound is primarily studied for its role as a substrate in various biochemical assays and enzyme mechanisms. Its structural features enable it to interact with specific enzymes, potentially influencing metabolic pathways or acting as an inhibitor in certain biochemical reactions .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, certain derivatives have shown significant antifungal activity against pathogens such as Aspergillus flavus and Fusarium verticillioides. These findings suggest that modifications to the bicyclic structure can enhance its bioactivity against fungal strains by disrupting ergosterol biosynthesis or other critical pathways in fungal cells .
Study 1: Antifungal Efficacy
In a study examining the antifungal properties of various compounds derived from bicyclic frameworks, this compound was tested alongside other synthetic derivatives against Fusarium verticillioides. The results indicated that specific concentrations resulted in a marked decrease in ergosterol content within the fungal cell membranes, demonstrating the compound's potential as an antifungal agent .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of this compound. The compound was evaluated for its ability to inhibit aminopeptidases in cancer cell lines, showing selective cytotoxicity without affecting normal cells significantly. This selectivity points to its potential application in cancer therapeutics where targeted action is crucial .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Process | Observed Effect |
|---|---|---|
| Antifungal | Fusarium verticillioides | Decreased ergosterol content |
| Enzyme Inhibition | Aminopeptidases | Selective cytotoxicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via cyclization reactions in dichloromethane under inert atmospheres at room temperature (20°C) for ~2 hours. Multi-step protocols often involve esterification and oxirane ring formation .
- Key Considerations : Catalytic conditions (e.g., Lewis acids) and stereochemical control during cyclopropane ring closure are critical for enantiomeric purity. For example, analogous bicyclic systems use tert-butyloxycarbonyl (Boc) protection to stabilize intermediates .
Q. How is the stereochemistry of this bicyclic compound confirmed experimentally?
- Methodology : 2D-NOESY spectroscopy is employed to resolve spatial proximity of protons, particularly near the oxirane and cyclopropane rings. For example, correlations between aromatic protons (e.g., in thiophene derivatives) and bicyclic protons distinguish epimers like (1S,2S,5S) vs. (1R,2S,5S) configurations .
- Alternative Methods : X-ray crystallography or chiral HPLC can validate absolute configurations, as seen in studies of related bicyclo[3.1.0]hexane derivatives .
Q. What biological activities are associated with this compound, and how are they quantified?
- Antifungal Activity :
| Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole MIC) |
|---|---|---|
| Candida albicans | 15 | 10–20 |
| Aspergillus niger | 10 | 5–15 |
- Mechanistic Insight : The oxirane ring’s electrophilic nature likely disrupts fungal membrane integrity or enzyme function. Synergy with polyene antibiotics enhances efficacy against resistant strains .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic framework influence reactivity and biological activity?
- Case Study : Epimers of thiophene-substituted analogs (e.g., (1S,2S,5S)- vs. (1R,2S,5S)-isomers) exhibit divergent NOESY correlations and antifungal potency. Weak NOE interactions in the (1R)-isomer correlate with reduced activity .
- Experimental Design : Compare reaction kinetics (e.g., ring-opening rates) and docking studies with fungal enzyme targets (e.g., lanosterol demethylase) to map structure-activity relationships (SAR).
Q. What analytical strategies resolve contradictions in reported molecular formulas (C₈H₁₀O₄ vs. C₈H₁₂O₃)?
- Root Cause : Discrepancies may arise from misassignment of hydration states or ester hydrolysis during characterization.
- Resolution :
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (170.16 vs. 170.16 g/mol for C₈H₁₀O₄ vs. C₈H₁₂O₃).
- Tandem MS/MS to differentiate fragmentation patterns of carboxylate vs. hydroxylated derivatives .
Q. How can the compound’s bicyclic scaffold be functionalized for peptidomimetic or drug delivery applications?
- Methodology :
- Amide Coupling : tert-Butyl 6-formamido-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives are synthesized via formylation of amine intermediates (98% yield) .
- Ester Hydrolysis : Controlled saponification generates carboxylic acid derivatives for conjugation with targeting moieties (e.g., monoclonal antibodies) .
Data Contradiction Analysis
Q. Why do MIC values for antifungal activity vary across studies?
- Factors : Strain-specific resistance, solvent effects (DMSO vs. aqueous buffers), and assay conditions (aerobic vs. anaerobic).
- Mitigation : Standardize protocols using CLSI guidelines and include internal controls (e.g., fluconazole) to normalize data .
Q. How do reaction solvents impact the scalability of synthetic routes?
- Evidence : Dichloromethane (DCM) is preferred for lab-scale synthesis but poses environmental and safety concerns. Ethyl acetate or cyclopentyl methyl ether (CPME) may offer greener alternatives without compromising yield .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
